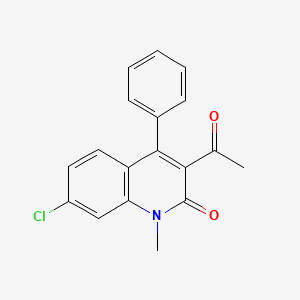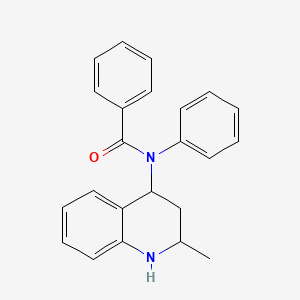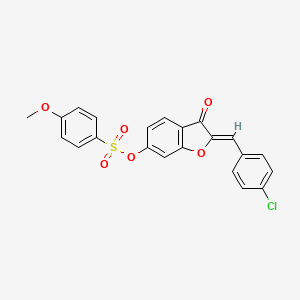
3-Acetyl-7-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-7-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with acetyl, chloro, methyl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-7-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 7-chloro-4-phenylquinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly important in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-7-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro or phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
3-Acetyl-7-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-7-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-1-methyl-4-phenylquinolin-2-one: Similar structure but lacks the acetyl group.
3-Acetyl-4-phenylquinolin-2-one: Similar structure but lacks the chloro and methyl groups.
7-Chloro-1-methylquinolin-2-one: Similar structure but lacks the phenyl and acetyl groups.
Uniqueness
3-Acetyl-7-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C18H14ClNO2 |
|---|---|
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
3-acetyl-7-chloro-1-methyl-4-phenylquinolin-2-one |
InChI |
InChI=1S/C18H14ClNO2/c1-11(21)16-17(12-6-4-3-5-7-12)14-9-8-13(19)10-15(14)20(2)18(16)22/h3-10H,1-2H3 |
Clave InChI |
NGUKUYNAGVMDIB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C2=C(C=C(C=C2)Cl)N(C1=O)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dichlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15109688.png)
![N-[(2Z)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-methoxybenzamide](/img/structure/B15109689.png)

![N-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B15109694.png)
![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15109699.png)
![(2Z)-2-(biphenyl-4-ylmethylidene)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B15109716.png)
![2-methoxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B15109724.png)
![Ethyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15109733.png)

![(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15109743.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B15109762.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15109782.png)
![5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15109784.png)
